Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate
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Overview
Description
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate typically involves the reaction of 2-methylaziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is harnessed in various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler compound with a similar carbamate group but lacking the aziridine ring.
Methyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the aziridine ring and the carbamate group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
143771-58-8 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl N-[1-(2-methylaziridin-1-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-9(12)10-7(2)5-11-6-8(11)3/h7-8H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
GFXCTMFVXBABDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)CN1CC1C |
Origin of Product |
United States |
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